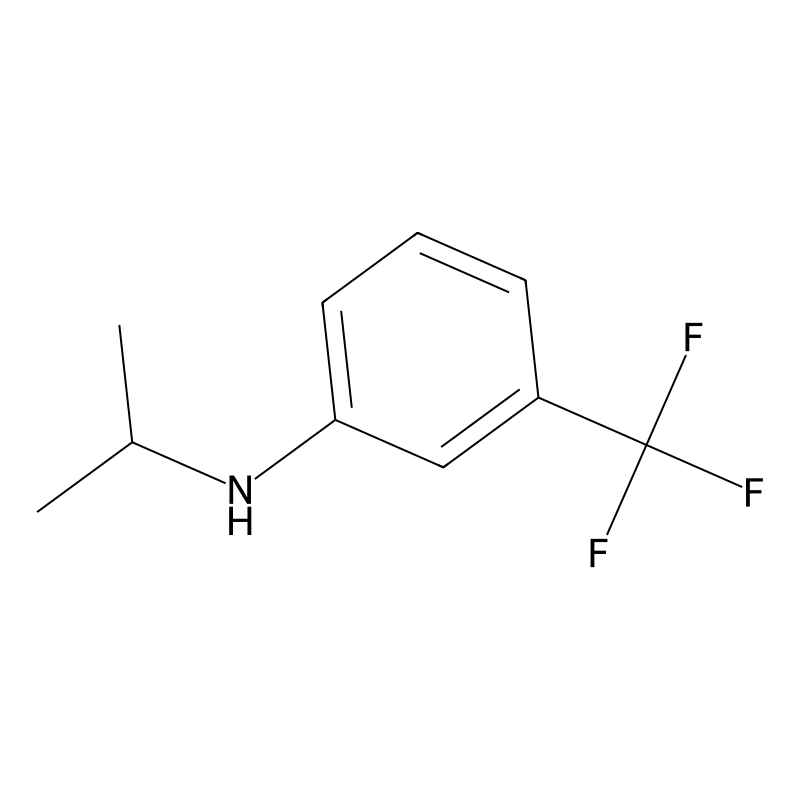

N-(propan-2-yl)-3-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(propan-2-yl)-3-(trifluoromethyl)aniline, also known by its chemical formula CHFN, is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring that is further substituted with an isopropyl group. This compound appears as a white to yellow crystalline solid with a melting point of 52-54°C and a boiling point of approximately 276°C. Its molecular weight is 203.21 g/mol, and it exhibits weak basicity with a pKa value of 4.4. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .

- Oxidation: This compound can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Nitro derivatives can be reduced back to the aniline form using reducing agents like hydrogen gas in the presence of palladium on carbon.

- Electrophilic Aromatic Substitution: The trifluoromethyl group allows participation in electrophilic aromatic substitution reactions, where other substituents can be introduced onto the aromatic ring.

Research indicates that N-(propan-2-yl)-3-(trifluoromethyl)aniline exhibits notable biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It has been studied for its potential as an intermediate in synthesizing pharmaceuticals, including antidepressants and antiviral agents. Its unique structural features may enhance interactions with biological targets, making it a subject of interest in medicinal chemistry .

The synthesis of N-(propan-2-yl)-3-(trifluoromethyl)aniline can be accomplished through various methods:

- Alkylation Reaction: A common synthesis route involves the reaction of 3-(trifluoromethyl)aniline with isopropyl halides under basic conditions, typically using sodium hydride as a base to deprotonate the aniline.

- Trifluoromethylation: Trifluoroacetone can also react with aniline to introduce the trifluoromethyl group.

- Recrystallization: The resulting product is purified through recrystallization or distillation techniques to achieve high purity levels .

N-(propan-2-yl)-3-(trifluoromethyl)aniline finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly for compounds targeting specific proteins or enzymes.

- Agrochemicals: The compound is utilized in developing pesticides and herbicides.

- Dyes: Its unique chemical properties make it suitable for use in dye production.

- Organic Chemistry: It acts as a reagent in various organic reactions, including esterification and amidation .

Studies on N-(propan-2-yl)-3-(trifluoromethyl)aniline have focused on its interactions with biological molecules. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets. Research continues to explore its binding affinity with enzymes and receptors, which could lead to novel therapeutic applications .

Several compounds share structural similarities with N-(propan-2-yl)-3-(trifluoromethyl)aniline:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)aniline | Lacks isopropyl group; less lipophilic | Simpler structure; lower reactivity |

| N-(propan-2-yl)-4-(methyl)aniline | Contains methyl instead of trifluoromethyl | Different reactivity profile due to methyl group |

| N-(propan-2-yl)-4-(fluoromethyl)aniline | Contains fluoromethyl instead of trifluoromethyl | Altered chemical properties compared to trifluoromethyl |

| 3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline | Contains bromine; different substitution pattern | Enhanced reactivity due to bromine presence |

N-(propan-2-yl)-3-(trifluoromethyl)aniline stands out due to its combination of both isopropyl and trifluoromethyl groups, which contributes to its distinct chemical stability and reactivity profile. This uniqueness enhances its potential applications in drug development and other synthetic processes.